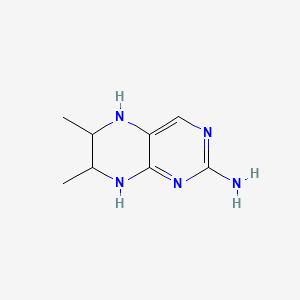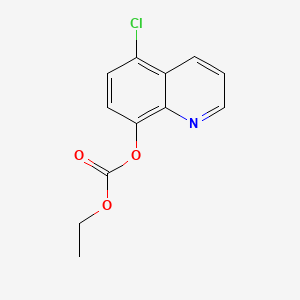
Ácido 5-clorotiofeno-2-carboxílico
Descripción general
Descripción
5-Chloro-thiophene-2-carboxylic acid is an organic compound with the molecular formula C5H3ClO2S and a molecular weight of 162.59 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom at the 5-position and a carboxylic acid group at the 2-position of the thiophene ring . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
5-Chloro-thiophene-2-carboxylic acid is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Mecanismo De Acción
Target of Action
It is a crucial intermediate in the synthesis of rivaroxaban , which targets Factor Xa, a vitamin K-dependent glycoprotein that converts prothrombin to thrombin in the presence of factor Va, calcium, and phospholipid during blood clotting .
Mode of Action
As a precursor in the synthesis of rivaroxaban , it may contribute to the inhibition of Factor Xa, thereby preventing the conversion of prothrombin to thrombin, a key step in the blood clotting process .
Biochemical Pathways
Given its role in the synthesis of rivaroxaban , it may indirectly affect the coagulation cascade by inhibiting Factor Xa .
Result of Action
As a precursor in the synthesis of rivaroxaban , it may contribute to the prevention of blood clot formation by inhibiting Factor Xa .
Análisis Bioquímico
Biochemical Properties
It is known that it can be used in the synthesis of rivaroxaban , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis process.
Cellular Effects
Given its role in the synthesis of rivaroxaban , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be a crucial intermediate in the synthesis of rivaroxaban , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Friedel-Crafts Acylation: One method involves the acylation of 2-chlorothiophene with trichloroacetyl chloride in the presence of aluminum trichloride to form 2-trichloroacetyl-5-chlorothiophene.
Grignard Reaction: Another method uses 5-chloro-2-bromothiophene, which reacts with magnesium to form a Grignard reagent.
Industrial Production Methods
The industrial production of 5-chloro-thiophene-2-carboxylic acid typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: 5-Chloro-thiophene-2-carboxylic acid can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other nucleophiles.
Oxidation: Reagents such as sodium chlorite and potassium dihydrogen phosphate are used.
Esterification: Alcohols and acid catalysts are typically employed.
Major Products
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Oxidized thiophene derivatives.
Esters: Thiophene esters formed from esterification reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Thiophenecarboxylic acid: Lacks the chlorine substituent at the 5-position.
2,5-Dichlorothiophene-3-carboxylic acid: Contains an additional chlorine atom at the 3-position.
3-Methyl-2-thiophenecarboxylic acid: Contains a methyl group at the 3-position instead of a chlorine atom.
Uniqueness
5-Chloro-thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the chlorine atom at the 5-position and the carboxylic acid group at the 2-position make it a valuable intermediate in the synthesis of various complex molecules, particularly in the pharmaceutical industry .
Propiedades
IUPAC Name |
5-chloro-N-[[(2S)-oxiran-2-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2S/c9-7-2-1-6(13-7)8(11)10-3-5-4-12-5/h1-2,5H,3-4H2,(H,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRCNCXTSFGOGG-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CNC(=O)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)CNC(=O)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799012-78-5 | |
| Record name | 5-Chloro-N-(((S)-oxiran-2-yl)methyl)thiophene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of 5-chloro-thiophene-2-carboxylic acid in pharmaceutical research?
A: 5-Chloro-thiophene-2-carboxylic acid serves as a valuable building block in synthesizing novel compounds with potential biological activities. For instance, it's used in creating dipeptide derivatives with promising antimicrobial properties []. Researchers are exploring its incorporation into various molecular structures to develop new drugs.
Q2: Can you provide information on the antimicrobial activity observed with derivatives of 5-chloro-thiophene-2-carboxylic acid?
A: Studies have shown that dipeptide derivatives incorporating 5-chloro-thiophene-2-carboxylic acid exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria []. Specifically, a Thiophene-Tyr-Arg-OH derivative displayed excellent activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 15 µg/mL, outperforming the standard drug ampicillin []. Furthermore, these derivatives also demonstrated antifungal activity against Aspergillus niger and Candida albicans [].
Q3: How is 5-chloro-thiophene-2-carboxylic acid used in the synthesis of other pharmaceutical compounds?
A: 5-chloro-thiophene-2-carboxylic acid plays a crucial role as an intermediate in synthesizing various pharmaceutical compounds. One example is its use in the production of novel anticoagulants []. Researchers utilize condensing agents like N,N'-carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the reaction of 5-chloro-thiophene-2-carboxylic acid with other molecules, leading to the formation of desired anticoagulant compounds [].
Q4: Has 5-chloro-thiophene-2-carboxylic acid been used in areas outside of pharmaceutical research?
A: Yes, beyond its role in drug development, 5-chloro-thiophene-2-carboxylic acid is also utilized in coordination chemistry. Researchers have successfully synthesized lead(II) complexes incorporating 8-quinolinol and 5-chloro-thiophene-2-carboxylic acid []. These complexes, characterized using techniques like IR, 13C NMR, and X-ray crystallography, provide insights into the coordination behavior of this compound and its potential applications in material science [].
Q5: What spectroscopic data is available for 5-chloro-thiophene-2-carboxylic acid and its derivatives?
A: Characterizing 5-chloro-thiophene-2-carboxylic acid and its derivatives often involves employing various spectroscopic techniques. These include 1H and 13C NMR, IR spectroscopy, and mass spectrometry [, ]. Additionally, elemental analysis helps determine the elemental composition of these compounds, further confirming their identity and purity [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-[1,3]Thiazolo[4,5-G]indazole](/img/structure/B579783.png)



![benzyl 5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B579793.png)

![(1R,13R,14S,17R,18R,21S,22S)-9,13,17-trimethyl-18-[(2R)-6-methylheptan-2-yl]-9-azahexacyclo[11.11.0.02,10.03,8.014,22.017,21]tetracosa-2(10),3,5,7-tetraene](/img/structure/B579797.png)
![(17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B579799.png)

![6H-Furo[3,2-e]indole](/img/structure/B579801.png)


![2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole](/img/structure/B579804.png)
![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14-trihydroxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-12-yl] benzoate](/img/structure/B579805.png)
